Vendor Purity and Quality Documentation: A Procurement-Gate Differentiation Point
The most immediately verifiable differentiation among sources of 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine lies in documented purity. Leyan provides a specification of 98% , whereas Chemenu reports ≥95% . The 3% absolute purity difference translates to up to 30 mg of unidentified impurities per gram of compound in the lower-purity material, which can introduce confounding biological activity in cell-based screens. No analytical certificate (e.g., HPLC, NMR) has been published in independent literature for this compound to date, placing the burden of QC verification on the buyer.
| Evidence Dimension | Reported Purity (%) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 2216175) |
| Comparator Or Baseline | 95%+ (Chemenu, Catalog No. CM618378) |
| Quantified Difference | 3 percentage points (minimum impurity load difference ~3 mg/100 mg) |
| Conditions | Vendor technical datasheets; independent verification not available in peer-reviewed literature |
Why This Matters
In the absence of published bioactivity data, purity is the primary deterministic factor for batch-to-batch reproducibility; a 3% purity gap can represent a measurable difference in assay noise, especially in high-throughput screening.
